![molecular formula C17H17N3O3S B3037135 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 4392-43-2](/img/structure/B3037135.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide
Overview
Description
“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide” is a chemical compound that has been actively involved in various fields of chemistry . It has been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity .
Synthesis Analysis
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The reaction was heated at 50 ○C and stirred for 3 hours, giving an orange solution .Molecular Structure Analysis
The 2,3-dihydro-1H-pyrazole ring in the compound is nearly planar and forms dihedral angles with the benzene and phenyl rings . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly .Chemical Reactions Analysis
The compound was characterized by single crystal XRD analysis . Interaction energy calculations were conducted to find the type of interaction energy prominent in stabilizing the supramolecular assembly .Physical And Chemical Properties Analysis
The quantum parameters of the compound were investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed similarities between the experimental and theoretical calculations . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Scientific Research Applications
Synthesis and Characterization
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide (let’s call it NDOPB) is synthesized by reacting 4-aminoantipyrine and benzoylisothiocyanate in an equimolar ratio. Single crystal X-ray diffraction (XRD) analysis confirms its structure . The compound’s pentacyclic structure, containing two nitrogen atoms and a carbonyl moiety, enhances its aromaticity.
Molecular Docking
NDOPB is docked with Ampicillin-CTX-M-15. The ligand shows good binding interactions with targeted amino acids, with a binding score of -5.26 kcal/mol .
Applications
Now, let’s explore the practical applications:
a. Metal Ion Extraction and Spectrophotometric Determination: NDOPB can extract and spectrophotometrically determine metal ions . Its sulfonamide group likely plays a crucial role in metal complexation.
b. Catalysis: Consider NDOPB for catalytic processes. Its unique structure may enable interesting catalytic behavior .
c. Biological Activity: NDOPB derivatives could be tested for biological activity. Similar compounds have shown promise as analgesics, anti-inflammatories, and anticancer agents .
d. Alkaline Phosphatase Inhibition: Screen NDOPB derivatives against human recombinant alkaline phosphatase isoforms (h-TNAP, h-IAP, h-PLAP, h-GCAP) . These enzymes play essential roles in various biological processes.
Mechanism of Action
Target of Action
It has been docked with ampicillin-ctx-m-15, suggesting potential antibacterial activity .
Mode of Action
The compound interacts with its target through various intermolecular interactions, including hydrogen bonding and interactions involving π-rings . The HOMO (Highest Occupied Molecular Orbital) orbitals are located at the hetero atoms, while the LUMO (Lowest Unoccupied Molecular Orbital) orbitals are located at the benzene ring . This suggests that the compound may interact with its target through electron transfer or other quantum mechanical processes.
properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-13-16(18-24(22,23)15-11-7-4-8-12-15)17(21)20(19(13)2)14-9-5-3-6-10-14/h3-12,18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALSBQYBTHVLCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139647 | |
Record name | N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101139647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide | |
CAS RN |
4392-43-2 | |
Record name | N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4392-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101139647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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